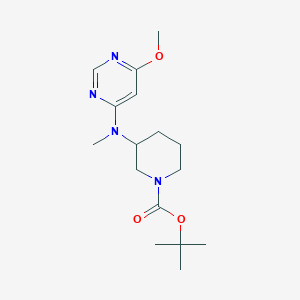tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate
CAS No.: 1404192-12-6
Cat. No.: VC4246341
Molecular Formula: C16H26N4O3
Molecular Weight: 322.409
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1404192-12-6 |
|---|---|
| Molecular Formula | C16H26N4O3 |
| Molecular Weight | 322.409 |
| IUPAC Name | tert-butyl 3-[(6-methoxypyrimidin-4-yl)-methylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)20-8-6-7-12(10-20)19(4)13-9-14(22-5)18-11-17-13/h9,11-12H,6-8,10H2,1-5H3 |
| Standard InChI Key | KQXNWBKZFANNKM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=CC(=NC=N2)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with a methylamino group linked to a 6-methoxypyrimidine moiety. The tert-butyl carbamate group at the 1-position of the piperidine ring enhances steric bulk and modulates solubility . The SMILES representation is COC1=CC(=NC=N1)N(C)C2CCN(CC2)C(=O)OC(C)(C)C, and the InChIKey is CUGUVGZAPBQWST-UHFFFAOYSA-N .
Table 1: Key Physicochemical Properties
Synthesis and Preparation
General Synthetic Strategy
The synthesis of tert-butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate likely involves:
-
Piperidine Functionalization: Introducing the methylamino group at the 3-position via reductive amination or nucleophilic substitution .
-
Pyrimidine Coupling: Reacting the intermediate with 6-methoxy-4-chloropyrimidine under basic conditions to form the C–N bond .
-
Carbamate Protection: Installing the tert-butyl carbamate group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base .
Challenges and Optimization
Key challenges include regioselectivity in pyrimidine substitution and minimizing epimerization during piperidine functionalization. Industrial-scale production would require optimizing reaction conditions (e.g., solvent choice, temperature) to enhance yield and purity .
Chemical Reactivity
Nucleophilic Substitution
The methoxy group on the pyrimidine ring can undergo demethylation under acidic conditions, yielding a hydroxyl derivative. For example, treatment with may replace the methoxy group with a bromide .
Carbamate Deprotection
The tert-butyl carbamate group is cleavable under acidic conditions (e.g., HCl in dioxane), generating the free piperidine amine. This reaction is critical in prodrug activation .
Table 2: Representative Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Demethylation | 6-Hydroxypyrimidine derivative | |
| Carbamate cleavage | HCl/dioxane | Free piperidine amine |
Biological Activity and Applications
Antimicrobial Properties
Piperidine derivatives with electron-withdrawing substituents (e.g., methoxy groups) demonstrate moderate activity against Gram-positive bacteria, suggesting potential utility in combating antibiotic-resistant strains .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| tert-Butyl 4-((6-methoxypyrimidin-4-yl)amino)piperidine-1-carboxylate | Amino instead of methylamino | Enhanced solubility |
| tert-Butyl 3-(6-chloropyrimidin-4-yl)piperidine-1-carboxylate | Chloro instead of methoxy | Increased electrophilicity |
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is employed in synthesizing kinase inhibitors and GPCR modulators. Its tert-butyl group improves lipid solubility, facilitating blood-brain barrier penetration in CNS-targeted drugs .
Material Science
Functionalized piperidines serve as ligands in catalytic systems. The methoxypyrimidine group’s π-stacking ability could stabilize metal complexes in asymmetric catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume